molecular formula C11H12ClF3N2O2 B1457888 tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate CAS No. 1820707-62-7

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate

Cat. No.: B1457888
CAS No.: 1820707-62-7
M. Wt: 296.67 g/mol
InChI Key: YBRYVBRQINXRQZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H12ClF3N2O2 It is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine-3-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: 2-chloro-5-(trifluoromethyl)pyridine-3-amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to optimize the yield of the product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, resulting in the formation of new products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and tert-butyl alcohol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 2-chloro-5-(trifluoromethyl)pyridine-3-amine: This compound lacks the carbamate group and has different chemical properties and applications.

    tert-Butyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate: This compound has a carboxylate group instead of a carbamate group, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYVBRQINXRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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